molecular formula C19H19N3OS B6541265 N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 6242-76-8

N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B6541265
CAS No.: 6242-76-8
M. Wt: 337.4 g/mol
InChI Key: CXZQUZBLEWUQDY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.12488341 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H18N2S\text{C}_{17}\text{H}_{18}\text{N}_2\text{S}

This structure includes a dimethylphenyl group and an imidazole moiety linked via a sulfanyl group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

Compound NameCell Line TestedIC50 (µM)Reference
Compound APC-3 (Prostate)0.67
Compound BHCT-116 (Colon)0.80
Compound CACHN (Renal)0.87

These findings suggest that modifications to the imidazole and phenyl groups can enhance anticancer activity.

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer proliferation. Studies indicate that compounds with similar structures inhibit critical proteins such as EGFR and Src kinases, which are involved in tumor growth and metastasis:

  • EGFR Inhibition : IC50 values as low as 0.24 µM have been reported for structurally related compounds targeting EGFR .
  • Src Kinase Inhibition : Compounds exhibit IC50 values around 0.96 µM against Src kinases .

Case Studies

Several case studies have documented the effectiveness of related compounds in clinical settings:

  • Study on Prostate Cancer : A derivative showed significant growth inhibition in the PC-3 prostate cancer cell line, demonstrating potential for therapeutic development.
  • Breast Cancer Research : Another study highlighted a compound's efficacy in inhibiting MDA-MB-435 breast cancer cells with a growth percent inhibition of 6.82% at specific concentrations .
  • Combination Therapies : Research indicates that combining this compound with conventional chemotherapeutics may enhance overall efficacy and reduce resistance .

Summary of Findings

The biological activity of this compound suggests a strong potential for development as an anticancer agent. Its ability to inhibit key oncogenic pathways presents opportunities for further research and clinical application.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-7-6-10-17(15(14)2)21-18(23)13-24-19-20-11-12-22(19)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZQUZBLEWUQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357739
Record name F0599-0017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6242-76-8
Record name F0599-0017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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